molecular formula C11H12FN B3000195 1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine CAS No. 1498745-59-7

1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine

Cat. No.: B3000195
CAS No.: 1498745-59-7
M. Wt: 177.222
InChI Key: HYWXCLRTOPARFL-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine is an organic compound that belongs to the class of phenylalkylamines It features a fluorophenyl group attached to a butynylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoroacetophenone.

    Formation of Propargylamine: The 4-fluoroacetophenone undergoes a reaction with propargylamine in the presence of a base such as potassium carbonate to form the intermediate propargylamine derivative.

    N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide in the presence of a base like sodium hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues in the binding site, while the butynylamine backbone can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

    4-Fluoromethamphetamine: Another psychoactive compound with similar effects to 4-fluoroamphetamine.

    1-(4-fluorophenyl)-2-aminopropane: A compound with structural similarities but different pharmacological properties.

Uniqueness

1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine is unique due to its butynylamine backbone, which imparts distinct chemical reactivity and potential biological activity compared to other fluorophenyl derivatives

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c1-3-11(13-2)8-9-4-6-10(12)7-5-9/h1,4-7,11,13H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWXCLRTOPARFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498745-59-7
Record name 1-(4-fluorophenyl)-N-methylbut-3-yn-2-amine
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